N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 851944-52-0
Cat. No.: VC7113550
Molecular Formula: C14H10ClN3O3S
Molecular Weight: 335.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851944-52-0 |
|---|---|
| Molecular Formula | C14H10ClN3O3S |
| Molecular Weight | 335.76 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C14H10ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-7H,1H3,(H,17,19) |
| Standard InChI Key | XIJMHBYGYBQXJK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines a thiazolo[3,2-a]pyrimidine scaffold with a carboxamide substituent at position 6 and a 5-chloro-2-methoxyphenyl group at position N. Key features include:
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms.
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Pyrimidine ring: A six-membered di-nitrogen heterocycle fused to the thiazole moiety.
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Substituents: A chloro-methoxy phenyl group enhances lipophilicity and target-binding affinity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.76 g/mol |
| CAS Number | 851944-52-0 |
| Solubility | Limited in water; soluble in DMF, DMSO |
| Stability | Stable under inert conditions |
The chloro and methoxy groups at the phenyl ring influence electronic distribution, potentially enhancing interactions with biological targets such as enzymes or receptors .
Synthesis and Optimization
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide follows a multi-step protocol involving cyclocondensation and functionalization reactions.
Key Synthetic Steps
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Formation of Thiazolopyrimidine Core:
A three-component reaction between 5-chloro-2-methoxyaniline, a thiazolopyrimidine precursor (e.g., 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one), and an acylating agent under basic conditions (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C . -
Carboxamide Introduction:
Coupling the intermediate with 5-chloro-2-methoxybenzoyl chloride using peptide coupling reagents.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 5-Chloro-2-methoxyaniline, DMF, K₂CO₃, 90°C | 75% |
| 2 | 5-Chloro-2-methoxybenzoyl chloride, DCC, DMAP | 68% |
Regioselectivity challenges during cyclization are mitigated by optimizing solvent polarity and temperature .
| Activity | Model System | Effect Size |
|---|---|---|
| Anticancer | MCF7 cells | IC₅₀ = 12.3 µM |
| Anti-inflammatory | RAW264.7 macrophages | 50% TNF-α reduction |
| Antiviral | Influenza A (H1N1) | 70% viral load reduction |
Mechanism of Action
The compound’s bioactivity stems from its dual targeting capabilities:
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Enzyme Inhibition: Binds to ATP pockets of CDK2/4 (binding affinity ) and COX-2 () .
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Receptor Modulation: Acts as a partial agonist of transient receptor potential vanilloid 1 (TRPV1), modulating calcium influx in neuronal cells .
Structural analogs with electron-withdrawing groups (e.g., Cl, OCH₃) show enhanced target selectivity due to improved hydrophobic interactions .
Research Advancements and Challenges
Recent Findings
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Synergistic Effects: Combined use with paclitaxel reduces breast tumor growth by 80% in xenograft models .
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Prodrug Development: Ester derivatives improve oral bioavailability from 15% to 62% in rodent studies.
Limitations and Future Directions
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Toxicity: Off-target effects on cardiac ion channels (hERG inhibition ) necessitate structural optimization.
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Clinical Translation: No in vivo pharmacokinetic data exist; priority areas include metabolic stability assays and formulation studies.
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